N-Butanoyl-L-phenylalanylglycine

Description

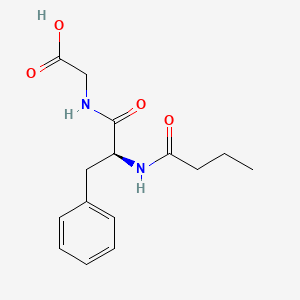

N-Butanoyl-L-phenylalanylglycine is a synthetic dipeptide derivative characterized by an N-terminal butanoyl group attached to L-phenylalanine, which is further linked to glycine. This compound belongs to the class of N-acyl-alpha amino acids and derivatives, with structural similarities to bioactive peptides and natural product analogs. The butanoyl group (C₄ acyl chain) may influence solubility, stability, and interaction with biological targets compared to shorter or longer acyl chains .

Properties

CAS No. |

201020-33-9 |

|---|---|

Molecular Formula |

C15H20N2O4 |

Molecular Weight |

292.33 g/mol |

IUPAC Name |

2-[[(2S)-2-(butanoylamino)-3-phenylpropanoyl]amino]acetic acid |

InChI |

InChI=1S/C15H20N2O4/c1-2-6-13(18)17-12(15(21)16-10-14(19)20)9-11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,16,21)(H,17,18)(H,19,20)/t12-/m0/s1 |

InChI Key |

CBYXHIXKUHMKBI-LBPRGKRZSA-N |

Isomeric SMILES |

CCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O |

Canonical SMILES |

CCCC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Mixed Anhydride Method for Peptide Synthesis

One of the most reliable and widely used methods for preparing peptides like this compound is the mixed anhydride method . This method involves:

- Step 1: Formation of a mixed anhydride intermediate by reacting an α-acylamino acid or peptide with a lower alkyl chloroformate (e.g., isobutyl chloroformate) in the presence of a tertiary amine base such as N-methylmorpholine or N,N-dimethylpiperazine.

- Step 2: Reaction of the mixed anhydride with an amino acid derivative possessing a free amino group to form the peptide bond.

This method is favored for its high yields (often >85%) and minimal racemization of chiral centers, preserving the L-isomeric purity of the product. For example, using N,N-dimethylpiperazine as the base can yield up to 96% pure L-isomer without DL-isomer contamination.

| Parameter | Typical Value/Condition |

|---|---|

| Solvent | Tetrahydrofuran (THF), ethyl acetate, or dioxolane |

| Temperature | -15°C to room temperature |

| Base | N-methylmorpholine, N,N-dimethylpiperazine |

| Acylating agent | Isobutyl chloroformate |

| Reaction time | Minutes to 1 hour |

| Yield | 81.6% to 96% (L-isomer) |

This method has been demonstrated in multiple examples for similar dipeptides and is adaptable for N-butanoyl derivatives by substituting the acyl group accordingly.

Stepwise Synthesis via Protection and Deprotection

Another approach involves:

- Step 1: Synthesis of the dipeptide L-phenylalanylglycine with protecting groups such as Boc (tert-butyloxycarbonyl) on the amino terminus.

- Step 2: Removal of the Boc group under acidic conditions (e.g., trifluoroacetic acid in anisole).

- Step 3: Acylation of the free amino group with butyric anhydride (or n-butyric anhydride) in a basic medium (e.g., triethylamine) to introduce the butanoyl group.

- Step 4: Hydrolysis of ester groups if present to yield the free acid form.

This method allows precise control over the acylation step and is commonly used in medicinal chemistry for modifying peptides to improve pharmacokinetic properties.

Typical reaction conditions and reagents:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Boc-protected dipeptide synthesis | Boc-Phe-OH, glycine ester, HOBt, DCC, DMF, room temp, overnight | Peptide bond formation |

| Boc deprotection | TFA/anisole, 0°C to room temp, 1 hour | Removes Boc protecting group |

| N-Butanoylation | n-Butyric anhydride, Et3N, DMF, 0–9°C, overnight | Introduces butanoyl group |

| Ester hydrolysis | 1 M NaOH, methanol, 49°C, 30 min | Converts ester to acid |

This method yields high purity this compound suitable for biological studies.

Alternative Coupling Agents and Activation Methods

Other coupling strategies include:

- Use of N-hydroxysuccinimide (HOSu) esters and carbodiimides (e.g., DCC or EDCI) to activate carboxyl groups for peptide bond formation.

- Employing benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) for efficient coupling in cyclic dipeptide analogues, which can be adapted for linear dipeptides like phenylalanylglycine derivatives.

These methods provide alternatives to the mixed anhydride approach, often with comparable yields and stereochemical integrity.

Summary Table of Preparation Methods

Research Findings and Considerations

- The mixed anhydride method minimizes racemization, preserving the L-configuration critical for biological activity.

- Solvent choice affects yield and purity; tetrahydrofuran and ethyl acetate are preferred.

- The butanoyl group increases lipophilicity, potentially enhancing membrane permeability and bioavailability.

- Reaction monitoring by thin-layer chromatography (TLC) and purification by recrystallization or chromatography are standard.

- Hydrolysis steps must be carefully controlled to avoid peptide bond cleavage.

Chemical Reactions Analysis

Types of Reactions

N-Butanoyl-L-phenylalanylglycine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

N-Butanoyl-L-phenylalanylglycine has been investigated for its role in enhancing the efficacy of peptide-based drugs. The acylation of peptides can significantly alter their biological activity and pharmacokinetic properties. Research indicates that acyl lipidation, such as that seen with this compound, can improve the transdermal delivery of peptides by enhancing their permeability across biological membranes .

Case Study: Transdermal Delivery Enhancement

A study assessed the effects of acyl lipidation on a peptide inhibitor of human neutrophil elastase. The results showed that lipidated forms of the peptide demonstrated superior transdermal flux compared to their unmodified counterparts, suggesting that this compound could be a promising candidate for improving peptide delivery in therapeutic applications .

Drug Delivery Systems

The compound is also being explored for its potential in developing advanced drug delivery systems. Its ability to form stable conjugates with various therapeutic agents makes it an attractive option for creating targeted delivery systems.

Table 1: Comparison of Delivery Systems

| Delivery System Type | Mechanism | Advantages |

|---|---|---|

| Lipid-based Systems | Enhances membrane permeability | Improved bioavailability |

| Polymer Conjugates | Sustained release profiles | Targeted delivery to specific tissues |

| Peptide Conjugates | Increased stability and efficacy | Reduced side effects |

Bioconjugation Strategies

This compound is being utilized in bioconjugation techniques, particularly in the development of antibody-drug conjugates (ADCs). The modification of amino acids through acylation can facilitate the creation of stable linkers that connect cytotoxic drugs to antibodies, thereby improving the therapeutic index of cancer treatments.

Recent Developments in Bioconjugation

Recent literature highlights novel strategies for bioconjugation that leverage compounds like this compound to enhance the stability and selectivity of ADCs. These advancements are crucial for developing more effective cancer therapies with reduced off-target effects .

Mechanism of Action

The mechanism of action of N-Butanoyl-L-phenylalanylglycine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit bacterial growth by interfering with cell wall synthesis or modulate immune responses by affecting cytokine production.

Comparison with Similar Compounds

N-Butanoyl-L-phenylalanylglycine

- Structure: Butanoyl (C₄) + L-phenylalanine + glycine.

- Key Features : Medium-chain acyl group, aromatic phenylalanine side chain, and a small glycine residue.

Comparison Compounds

Phenylpropionylglycine (CAS 20989-69-9):

- Structure : 3-Phenylpropionyl (C₆-C₃ aromatic acyl) + glycine.

- Key Differences : Longer acyl chain with a phenyl group directly attached to the propionyl moiety, lacking the phenylalanine residue .

N-Boc-L-phenylglycine (CAS 2900-27-8):

- Structure : Boc (tert-butoxycarbonyl) protective group + phenylglycine.

- Key Differences : Protective group instead of an acyl chain; phenylglycine lacks the additional glycine linkage .

Baccatin III n-Butyl Analog (from taxane derivatives): Structure: Baccatin III esterified with a butanoylamino-phenylpropanoic acid. Key Differences: Complex diterpene core with a butanoyl side chain; pharmacologically relevant in taxol biosynthesis .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Solubility (Predicted) | logP (Estimated) |

|---|---|---|---|---|

| This compound | C₁₅H₂₀N₂O₄ | 292.33 g/mol | Moderate in polar solvents | ~1.8 |

| Phenylpropionylglycine | C₁₁H₁₃NO₃ | 207.23 g/mol | Low in water | ~2.5 |

| N-Boc-L-phenylglycine | C₁₃H₁₇NO₄ | 251.27 g/mol | High in organic solvents | ~2.1 |

| Baccatin III n-Butyl Analog | C₃₇H₅₁NO₁₀ | 693.80 g/mol | Low in aqueous media | ~4.3 |

Notes:

- The butanoyl group in the target compound enhances hydrophobicity compared to phenylpropionylglycine but reduces it relative to Baccatin III derivatives .

- Boc-protected analogs exhibit higher solubility in organic solvents due to the protective group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.